CDK4/6 Inhibitor Synthetic Utility – Structural Requirement Directly from Patent CN105622638B
In the synthesis of CDK4/6-selective pyrido[2,3-d]pyrimidin-7-one inhibitors (Patent CN105622638B), the ethyl ester of this compound (CAS 211245-62-4) is the mandatory C5-carboxylate intermediate. Hydrolysis of that ester yields the target free acid, confirming a direct one-step relationship. Replacement with 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (CAS 1065075-68-4 precursor without cyclopentylamino) would eliminate the critical C4 hinge-binding element [1]. [1]
| Evidence Dimension | Presence of C4 cyclopentylamino hinge-binding motif essential for CDK4/6 inhibitor pharmacophore |
|---|---|
| Target Compound Data | Cyclopentylamino group present at C4 (confirmed by InChI Key GZXJDOFLCMEPGA-UHFFFAOYSA-N) |
| Comparator Or Baseline | 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (Patent CN105622638B, compound 101) – lacks C4 amine; no cyclopentylamino binding element |
| Quantified Difference | Functional group identity determined by synthetic route requirement (qualitative binary yes/no). Absence of C4 amino group precludes subsequent cyclization to pyrido[2,3-d]pyrimidin-7-one core. |
| Conditions | Patent CN105622638B, Example 1, Step 1a: 4-chloro precursor reacted with cyclopentylamine (1.1 eq) and Et₃N (3.0 eq) in THF at room temperature for 14 h. |
Why This Matters
Procuring this acid ensures compatibility with the only publicly validated, patent-disclosed synthetic route to a defined CDK4/6 inhibitor chemotype; generic C4-unsubstituted analogs cannot access this scaffold.
- [1] Guangzhou Bebetter Medicine Technology Co Ltd. Pyrimidine or pyridopyridone ketone compounds and its preparation method and application. Chinese Patent CN105622638B, 2018, Example 1. View Source
